Ritobegron
CAS No.: 255734-04-4
Cat. No.: VC0541480
Molecular Formula: C21H27NO5
Molecular Weight: 373.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 255734-04-4 |
|---|---|
| Molecular Formula | C21H27NO5 |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid |
| Standard InChI | InChI=1S/C21H27NO5/c1-13-11-19(27-12-20(24)25)14(2)10-17(13)8-9-22-15(3)21(26)16-4-6-18(23)7-5-16/h4-7,10-11,15,21-23,26H,8-9,12H2,1-3H3,(H,24,25)/t15-,21-/m0/s1 |
| Standard InChI Key | VMMYRRFPMAGXNP-BTYIYWSLSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1OCC(=O)O)C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O |
| SMILES | CC1=CC(=C(C=C1OCC(=O)O)C)CCNC(C)C(C2=CC=C(C=C2)O)O |
| Canonical SMILES | CC1=CC(=C(C=C1OCC(=O)O)C)CCNC(C)C(C2=CC=C(C=C2)O)O |
| Appearance | Solid powder |
Introduction
Pharmacological Profile and Mechanism of Action
β3-Adrenergic Receptor Selectivity
Ritobegron’s primary mechanism involves agonism at β3-ARs, which are predominantly expressed in detrusor smooth muscle. In transfected Chinese hamster ovary (CHO) cells expressing human β-AR subtypes, Ritobegron exhibited 301-fold and 32-fold higher selectivity for β3-AR over β1- and β2-ARs, respectively . This specificity was confirmed in isolated rat bladder tissue, where Ritobegron decreased resting tension with an EC50 of 7.7 × 10⁻⁸ M, achieving 97% maximal relaxation . The β3-AR antagonist SR58894A shifted the concentration-response curve (pK<sub>B</sub> = 6.43), validating receptor-mediated activity .
Chemical Properties and Pharmacokinetics
Structural and Molecular Characteristics
Ritobegron’s molecular formula is C<sub>23</sub>H<sub>31</sub>NO<sub>5</sub>, with a molecular weight of 401.5 g/mol . Its stereochemistry includes two defined stereocenters, contributing to its absolute configuration . The compound’s SMILES notation is CC@HC@HC2=CC=C(O)C=C2, reflecting its ethoxyacetate backbone and hydroxylated aromatic rings .
Table 1: Key Chemical Properties of Ritobegron
| Property | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>31</sub>NO<sub>5</sub> |
| Molecular Weight | 401.5 g/mol |
| CAS Registry Number | 255733-81-4 |
| Storage Conditions | -20°C (powder), -80°C (solution) |
| Selectivity (β3:β1:β2) | 301:1:32 |
Prodrug Metabolism and Drug Interactions
Ritobegron acts as a prodrug for its active metabolite, KUC-7322 . Co-administration with organic anion transporter (OAT) inhibitors like probenecid increases KUC-7322 plasma concentrations, necessitating dose adjustments in clinical settings . Pharmacokinetic studies in healthy volunteers noted a terminal half-life of approximately 50 hours, supporting once-daily dosing .
Preclinical Development and Efficacy
In Vitro Bladder Relaxation
In rat isolated bladder models, Ritobegron induced concentration-dependent relaxation (EC<sub>50</sub> = 7.7 × 10⁻⁸ M), achieving near-complete tension reduction (97%) . Antagonist studies with SR58894A confirmed β3-AR specificity, as evidenced by a rightward shift in the concentration-response curve without affecting maximal efficacy .
In Vivo Efficacy in Animal Models
Anesthetized rats treated with Ritobegron showed a dose-dependent decrease in intravesical pressure (ED<sub>50</sub> = 0.4 mg/kg), with no significant changes in heart rate or blood pressure . Similarly, cynomolgus monkeys exhibited reduced bladder pressure (ED<sub>50</sub> = 1.44 mg/kg) without cardiovascular compromise . These findings underscore its translational potential for OAB management.
Clinical Development and Trial Outcomes
Phase 1 Studies
Early-phase trials assessed Ritobegron’s safety and pharmacodynamics in healthy volunteers and spinal cord injury patients. A four-way crossover study (NCT02256735) evaluated its effect on QT/QTc intervals, revealing no clinically significant prolongation compared to placebo .
Phase 3 Progress in Japan
Ritobegron advanced to Phase 3 trials in Japan for OAB and neurogenic detrusor overactivity . While detailed results remain unpublished, its progression reflects promising efficacy and tolerability in earlier stages.
Comparative Analysis with Mirabegron
Mechanism and Selectivity
Like Ritobegron, Mirabegron (Myrbetriq®) is a β3-AR agonist but differs in chemical structure (C<sub>21</sub>H<sub>24</sub>N<sub>4</sub>O<sub>2</sub>S) and pharmacokinetics . Both drugs increase bladder capacity via cAMP-mediated detrusor relaxation, yet Ritobegron’s β3:β1 selectivity (301:1) exceeds Mirabegron’s (20:1) .
Table 2: Ritobegron vs. Mirabegron
| Parameter | Ritobegron | Mirabegron |
|---|---|---|
| β3:β1 Selectivity | 301:1 | 20:1 |
| Half-life | ~50 hours | ~50 hours |
| Cardiovascular Effects | Minimal | Dose-dependent hypertension |
| Clinical Status | Phase 3 (Japan) | FDA-approved |
Adverse Effect Profiles
Ritobegron’s preclinical data suggest a favorable safety profile, with no significant hypertension or tachycardia . In contrast, Mirabegron is associated with dose-dependent increases in blood pressure and heart rate, limiting its use in hypertensive patients .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume